3,8,12-trimethylbenzo[a]acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63040-01-7 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
3,8,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-7-9-17-15(11-12)8-10-18-19(17)14(3)16-6-4-5-13(2)20(16)21-18/h4-11H,1-3H3 |
InChI Key |
YTPOEHQOFUXVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C4=CC=CC(=C4N=C3C=C2)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,8,12 Trimethylbenzo a Acridine and Its Analogues
Classical Approaches to Acridine (B1665455) Core Synthesis and Adaptations for Benzo-Annulation
The foundational methods for constructing the acridine core, such as the Bernthsen, Friedländer, and Ullmann reactions, have been adapted for the synthesis of more complex benzo-annulated systems. These classical approaches, while historically significant, often require harsh reaction conditions.
The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.com For the synthesis of a benzo[a]acridine derivative, this would necessitate a naphthyl-arylamine as a starting material. The reaction proceeds through electrophilic attack of the carbonyl carbon on the electron-rich aromatic ring, followed by cyclization and dehydration. While effective, the high temperatures and long reaction times (often 24 hours) can limit its applicability, especially for sensitive substrates. wikipedia.org The use of polyphosphoric acid has been explored as an alternative, allowing for lower reaction temperatures, albeit sometimes with reduced yields. wikipedia.org
The Friedländer annulation offers a versatile route to quinolines and, by extension, benzo[a]acridines. This reaction condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org To construct a benzo[a]acridine scaffold, a 2-amino-1-naphthaldehyde (B15071716) or a related ketone would be a key precursor. The reaction can be catalyzed by acids or bases and generally proceeds under milder conditions than the Bernthsen synthesis. jk-sci.com Various catalysts, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids, have been employed to improve the efficiency of the Friedländer synthesis. wikipedia.org
The Ullmann condensation is another classical method that can be adapted for the synthesis of the diarylamine precursors required for the Bernthsen synthesis or for the final cyclization step to form the acridine ring system. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems.
| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid/Anhydride | ZnCl2, 200-270 °C, 24h wikipedia.org | Direct formation of the acridine core | Harsh conditions, long reaction times |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or base catalysis jk-sci.com | Milder conditions, good versatility | Requires specific ortho-substituted precursors |
| Ullmann Condensation | Aryl halide, Amine/Alcohol/Thiol | Copper catalyst, high temperatures wikipedia.org | Forms key C-N or C-O bonds for precursors | Often requires stoichiometric copper and harsh conditions in classical format |
Modern Multicomponent and Catalytic Reactions for Substituted Benzoacridines
Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly advantageous for building molecular complexity rapidly.
One prominent example is the one-pot synthesis of benzo[c]acridine derivatives through a three-component condensation of an aromatic aldehyde, 1-naphthylamine, and a cyclic 1,3-dicarbonyl compound like dimedone. scielo.org.mx This reaction can be efficiently catalyzed by various catalysts, including sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), which acts as a nanoporous acid catalyst under solvent-free conditions. scielo.org.mx This approach offers high yields, a simple procedure, and the use of a reusable catalyst. scielo.org.mx
Palladium-catalyzed domino reactions have also emerged as a powerful tool for constructing benzoacridine skeletons. An efficient one-pot method for preparing benzo[kl]acridines involves the N-H/C-H coupling of dihalonaphthalenes and diphenylamines. rsc.org This process combines amination with C-H activation, leading to the desired fused heterocyclic system in high yields. rsc.org Catalysis plays a crucial role in controlling the selectivity of these transformations, enabling the construction of complex molecules that would be challenging to access through classical methods. wikipedia.org
Regioselective Functionalization and Derivatization Strategies for the 3,8,12-trimethylbenzo[a]acridine Scaffold
The functionalization of a pre-formed this compound scaffold is crucial for tuning its properties and for the synthesis of diverse analogues. The electronic nature of the polycyclic aromatic system dictates the regioselectivity of these transformations.
Electrophilic substitution on the acridine core generally occurs at the electron-rich benzenoid rings, with a preference for the 2- and 7-positions. pharmaguideline.com The presence of the methyl groups at positions 3, 8, and 12 would further influence the regioselectivity, directing incoming electrophiles to specific positions based on their electron-donating nature.
Nucleophilic substitution , on the other hand, preferentially occurs at the electron-deficient 9-position of the acridine ring, which is analogous to the 12-position in the benzo[a]acridine system. pharmaguideline.com This position is susceptible to attack by nucleophiles, especially in the corresponding acridinium (B8443388) salts. pharmaguideline.com
Directed metalation strategies, such as directed ortho-metalation (DoM), offer a powerful method for the regioselective functionalization of aromatic compounds. uis.no By introducing a directing metalation group (DMG) onto the benzo[a]acridine scaffold, it is possible to direct a metalating agent (typically an organolithium reagent) to a specific ortho-position, which can then be quenched with an electrophile to introduce a new substituent with high regiocontrol.
C-H activation is a rapidly developing field that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. uis.no This approach can be used for the late-stage functionalization of the this compound core, offering a more atom- and step-economical route to novel derivatives.
| Strategy | Description | Predicted Site of Reaction on Benzo[a]acridine |
|---|---|---|
| Electrophilic Substitution | Reaction with an electrophile, typically on electron-rich rings. pharmaguideline.com | Positions on the benzene (B151609) and naphthalene (B1677914) rings, influenced by methyl groups. |
| Nucleophilic Substitution | Reaction with a nucleophile, typically at electron-deficient positions. pharmaguideline.com | Position 12 (analogous to the 9-position in acridine). |
| Directed ortho-Metalation (DoM) | Metalation directed by a functional group to an adjacent position. uis.no | Position adjacent to a directing group, allowing for precise functionalization. |
| C-H Activation | Direct conversion of a C-H bond to a C-functional group bond. uis.no | Various positions, depending on the catalyst and reaction conditions. |
Sustainable and Green Chemistry Approaches in Benzoacridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. This involves the use of renewable resources, the reduction of waste, and the use of environmentally benign solvents and catalysts.
In the context of benzoacridine synthesis, several green approaches have been developed. As mentioned earlier, the use of a reusable, solid acid catalyst like SBA-Pr-SO3H in a solvent-free, one-pot reaction for benzo[c]acridine derivatives exemplifies a green synthetic method. scielo.org.mx
Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable tool for promoting green chemistry. nih.gov Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for reactions to be performed with less solvent or even under solvent-free conditions. For instance, a microwave-assisted method using a Co/C catalyst derived from rice husks has been reported for the high-yield, fast, and green synthesis of acridine derivatives. nih.gov Such methodologies could be adapted for the synthesis of this compound.
The use of water as a solvent, where possible, is another key aspect of green chemistry. Some multicomponent reactions for the synthesis of heterocyclic compounds have been successfully carried out in water, which is a non-toxic, non-flammable, and inexpensive solvent.
Advanced Spectroscopic and Analytical Characterization of 3,8,12 Trimethylbenzo a Acridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3,8,12-trimethylbenzo[a]acridine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unequivocally. COSY spectra would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic protons. HSQC spectra would correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum. Furthermore, the Nuclear Overhauser Effect (NOE) can be observed in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), providing through-space correlations between protons, which can help to confirm the spatial arrangement of the methyl groups relative to the aromatic backbone. In some acridine (B1665455) derivatives, the presence of conformers can lead to the appearance of duplicate signals in the NMR spectra. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on Analogous Compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3-CH₃ | ~2.5 | ~20-25 |
| 8-CH₃ | ~2.6 | ~20-25 |
| 12-CH₃ | ~2.8 | ~20-25 |
| Aromatic-H | 7.5 - 9.0 | 120 - 150 |
| Aromatic-C | - | 120 - 150 |
| C-N | - | >150 |
Note: These are estimated values and would require experimental verification.
Mass Spectrometry Techniques for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₂₀H₁₇N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The electron ionization (EI) mass spectrum of the isomeric 9,10,12-trimethylbenz[a]acridine shows a prominent molecular ion peak (M⁺) at m/z 271, corresponding to its molecular weight. The fragmentation of this isomer, and likely that of this compound, would be expected to involve the loss of methyl radicals (•CH₃) and hydrogen cyanide (HCN), characteristic of methylated polycyclic aza-aromatic compounds. The loss of a methyl group would result in a fragment ion at m/z 256, while the subsequent or alternative loss of HCN from the acridine core would lead to further fragmentation. The fragmentation patterns of the parent benzo[a]acridine also show a strong molecular ion peak, with fragmentation primarily occurring through the loss of HCN. nist.gov
Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed to systematically study the fragmentation pathways of the protonated molecule [M+H]⁺. researchgate.net This would involve selecting the molecular ion and subjecting it to collisions with an inert gas, leading to the formation of product ions that can be analyzed to deduce the fragmentation mechanisms. The fragmentation of the aromatic ring system in such compounds is generally less favorable. researchgate.net
Table 2: Expected Key Mass Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 271 | [M]⁺ | Molecular Ion |
| 256 | [M - CH₃]⁺ | Loss of a methyl radical |
| 244 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion |
| 229 | [M - CH₃ - HCN]⁺ | Sequential loss of a methyl radical and hydrogen cyanide |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Studies and Photophysical Properties
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. Polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, like benzo[a]acridines, exhibit characteristic UV-Vis absorption spectra due to π → π* transitions within the aromatic system. wikipedia.org
The UV-Vis spectrum of this compound is expected to show multiple absorption bands in the UV and visible regions. Acridine derivatives typically display significant absorption in the 350-450 nm range. researchgate.netresearchgate.net The specific positions and intensities of these bands are influenced by the extent of the conjugated π-system and the nature and position of substituents. The methyl groups on the benzo[a]acridine core are likely to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound due to their electron-donating inductive effect.
Many PAHs are also fluorescent, emitting light at a longer wavelength after being excited by UV or visible light. wikipedia.org The fluorescence spectrum of this compound would provide information about its excited state properties. The emission spectrum of the related 12-methylbenzo[a]acridine (B188085) derivative shows characteristic emission peaks. rsc.org The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined from these studies. The interaction of acridine derivatives with other molecules, such as DNA, can lead to changes in their UV-Vis and fluorescence spectra, including hypochromicity, hyperchromicity, and shifts in the emission maxima, which can be used to study binding interactions. nih.govresearchgate.net
Table 3: Expected Photophysical Properties of this compound
| Parameter | Expected Range/Characteristic | Technique |
| Absorption Maxima (λ_max) | 250 - 450 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | High, characteristic of π → π* transitions | UV-Vis Spectroscopy |
| Emission Maxima (λ_em) | > 400 nm | Fluorescence Spectroscopy |
| Stokes Shift | Moderate | Fluorescence Spectroscopy |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
The IR spectrum would show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include C-H stretching from the aromatic rings and the methyl groups, C=C and C=N stretching vibrations within the aromatic framework, and various in-plane and out-of-plane C-H bending vibrations. The positions of these bands can be influenced by the substitution pattern on the aromatic rings.
Raman spectroscopy would also provide information about the vibrational modes, and due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and assist in the assignment of the experimental spectra. DFT studies on the parent acridine molecule have shown good agreement between calculated and experimental vibrational frequencies. nih.gov
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman |
| C=C/C=N Aromatic Ring Stretch | 1400 - 1650 | IR, Raman |
| C-H In-plane Bend | 1000 - 1300 | IR, Raman |
| C-H Out-of-plane Bend | 700 - 900 | IR |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.
However, if this compound were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host molecule (e.g., a cyclodextrin (B1172386) or a protein), the resulting complex could become chiral and exhibit an induced CD spectrum. In such cases, CD spectroscopy could provide valuable information about the stereochemistry of the complex and the nature of the interactions between the acridine derivative and the chiral host. To date, there is no published research on the chiroptical properties of this compound.
X-ray Crystallography for Solid-State Structural Analysis
While a crystal structure for this compound has not been reported, the crystal structure of the parent benzo[a]acridine has been determined. nih.gov It reveals a planar polycyclic aromatic system. It is expected that this compound would also adopt a largely planar conformation to maximize aromatic stabilization. The X-ray crystal structure would also reveal the packing arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking. The planarity of the acridine core is a key feature that has been linked to the biological activity of some of its derivatives. researchgate.net
Computational and Theoretical Investigations of 3,8,12 Trimethylbenzo a Acridine
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure. For a compound like 3,8,12-trimethylbenzo[a]acridine, such calculations would reveal critical information about its stability, the distribution of electrons, and its potential for chemical transformation.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key output. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for estimating the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Reactivity descriptors, such as electrostatic potential maps, can also be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are essential for predicting how the molecule will interact with other chemical species.
Despite the utility of these methods, specific data tables detailing the HOMO-LUMO energies, orbital distributions, or reactivity indices for this compound are not available in the reviewed literature.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Predicting Spectroscopic Properties and Excited States
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying relatively large organic molecules. DFT calculations could provide a highly accurate optimized geometry for this compound, predicting its bond lengths, bond angles, and dihedral angles.
Building on this, Time-Dependent DFT (TD-DFT) is the standard method for studying electronic excited states. unf.edunih.gov It is used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which determine the intensity of the absorption bands. This information is invaluable for interpreting experimental spectroscopic data.
Furthermore, these calculations can characterize the nature of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer across the aromatic system. However, no published studies were found that applied DFT or TD-DFT to predict the spectroscopic properties or analyze the excited states of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water) and calculating the forces between atoms to simulate their motion.
This approach is particularly useful for conformational analysis, revealing the preferred three-dimensional shapes of the molecule and the energy barriers between different conformations. For a relatively rigid system like a benzo[a]acridine, the focus might be on the orientation of the methyl groups. MD simulations also provide insight into intermolecular interactions, such as how the molecule interacts with solvent molecules or aggregates with other molecules of the same type. These simulations can reveal details about solvation shells and non-covalent interactions like π-π stacking, which are crucial for understanding its behavior in solution.
No specific molecular dynamics studies on the conformational preferences or intermolecular forces of this compound have been reported in the scientific literature.
Theoretical Modeling of Reaction Mechanisms and Synthetic Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical modeling could be used to investigate the step-by-step pathway of a proposed synthetic route. This involves calculating the energies of reactants, transition states, intermediates, and products for each step.
Computational Studies of Interactions with Biological Macromolecules (e.g., Docking, Binding Affinity Prediction)
Given that many acridine (B1665455) derivatives are known to interact with biological macromolecules like DNA and proteins, computational methods are frequently used to study these interactions. researchgate.net Molecular docking is a primary technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as an enzyme or a DNA strand.
For this compound, docking studies could predict whether it intercalates into DNA or binds to the active site of a protein like topoisomerase. These simulations generate a binding score that estimates the strength of the interaction. Following docking, more rigorous methods like binding free energy calculations can provide a more quantitative prediction of the binding affinity (e.g., ΔG or Ki). While such in silico studies have been performed for numerous other acridine derivatives to explore their potential as therapeutic agents, no specific docking or binding affinity studies for this compound were identified. nih.gov
Interactions of 3,8,12 Trimethylbenzo a Acridine with Biological Systems and Biomolecules: Mechanistic Insights
Molecular Mechanisms of Nucleic Acid Intercalation and Binding Dynamics in In Vitro Models
The planar aromatic structure of the benzo[a]acridine core is a strong determinant for its interaction with nucleic acids, primarily through intercalation. This process involves the insertion of the flat polycyclic ring system between the base pairs of the DNA double helix. nih.gov This mode of binding is stabilized by van der Waals forces and π-π stacking interactions between the acridine (B1665455) ring and the adjacent DNA base pairs.
Spectroscopic studies on various acridine derivatives consistently show a hypochromic effect (a decrease in molar absorptivity) and a bathochromic or hypsochromic shift (shift to longer or shorter wavelength, respectively) in the UV-Vis absorption spectrum upon binding to DNA. nih.gov These spectral changes are characteristic of intercalation, indicating a close association and electronic interaction between the chromophore and the DNA bases. For instance, studies on a series of acridine N-acylhydrazone derivatives interacting with calf thymus DNA (ctDNA) revealed significant hypochromicity (16–51%) and slight hypsochromic shifts, confirming an intercalative binding mode. nih.gov
The binding affinity of acridine compounds to DNA can be substantial. For example, novel acridine-thiazolidinone hybrids have shown high affinity for ctDNA, with binding constants (K_b) in the range of 1.37 x 10^6 to 5.89 x 10^6 M⁻¹ nih.gov. The nature and position of substituents on the acridine ring play a critical role in modulating this binding affinity. Substitutions can enhance binding by providing additional points of interaction, such as hydrogen bonds or electrostatic interactions with the DNA backbone, or by altering the electronic properties of the intercalating ring system. nih.gov Some acridine derivatives have also shown a preference for binding to G-quadruplex (G4) DNA structures, which are found in telomeres and oncogene promoter regions, over duplex DNA. nih.gov For example, the acridone (B373769) derivative AcridPyMe showed an eight-fold higher selectivity for the MYC oncogene's G4 structure compared to duplex DNA. nih.gov
The dynamic process of intercalation effectively lengthens and unwinds the DNA helix, which can interfere with the function of DNA-processing enzymes and block the starter sites required by polymerases for DNA replication and RNA transcription. nih.gov
| Compound Type | Observed Effect | Binding Constant (K_b) / Dissociation Constant (K_D) | Reference |
|---|---|---|---|
| Acridine N-acylhydrazone derivative (3b, -F substituted) | Hypochromicity (up to 51%) and hypsochromic shift upon binding to ctDNA | 3.18 × 10³ M⁻¹ | nih.gov |
| Acridine-thiazolidinone hybrid | High affinity for ctDNA | 1.37 × 10⁶ – 5.89 × 10⁶ M⁻¹ | nih.gov |
| Acridone derivative (AcridPyMe) | Selective binding to MYC G-quadruplex DNA | K_D = 1.86 µM (for MYC G4) vs. 14.95 µM (for duplex DNA) | nih.gov |
Enzyme Inhibition Studies: Mechanistic Characterization and Selectivity Profiles (e.g., Topoisomerases, Cholinesterases)
The ability of benzo[a]acridine derivatives to intercalate into DNA makes them potent modulators of enzymes that act on DNA, such as topoisomerases. Topoisomerases are crucial for resolving topological problems in DNA during replication, transcription, and recombination. Acridine-based compounds can act as topoisomerase inhibitors through two primary mechanisms: as "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, or as "catalytic inhibitors" that interfere with other steps of the enzyme's catalytic cycle, such as its binding to DNA or ATP hydrolysis. tmu.edu.tw
Several dihydrobenz[a]acridine derivatives have been identified as potent topoisomerase I poisons, showing an ability to enhance DNA cleavage comparable to the known poison coralyne. tmu.edu.tw Interestingly, these specific derivatives did not show activity against topoisomerase II, indicating a degree of selectivity. tmu.edu.tw Conversely, other studies on different acridine-based compounds have demonstrated that they function as catalytic inhibitors of human topoisomerase II, preventing the enzyme from binding to DNA without forming a stable cleavage complex. nih.govacs.org This suggests that the specific substitution pattern on the benzo[a]acridine scaffold dictates both the selectivity (Topo I vs. Topo II) and the mechanism of inhibition.
Beyond topoisomerases, acridine derivatives have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in cholinergic neurotransmission. For example, tacrine (B349632), an aminoacridine, is a known cholinesterase inhibitor. Studies on novel tacrine derivatives have revealed compounds with potent inhibitory activity and notable selectivity. Some derivatives have shown a surprising and high selectivity for BChE, with IC₅₀ values in the sub-nanomolar range, while others are potent inhibitors of AChE. nih.govmdpi.com This selectivity is often governed by the nature of the linker and side chains attached to the acridine core.
| Compound Class | Target Enzyme | Mechanism/Selectivity | Potency (Example) | Reference |
|---|---|---|---|---|
| Dihydrobenz[a]acridines | Topoisomerase I | Poison (enhances DNA cleavage) | Potency comparable to coralyne | tmu.edu.tw |
| Acridine-based compounds | Topoisomerase II | Catalytic inhibitor (prevents DNA binding) | Inhibits relaxation activity | nih.govacs.org |
| Heterobivalent tacrine derivatives | Butyrylcholinesterase (BChE) | Highly potent and selective BChE inhibitor | IC₅₀ < 250 pM | nih.gov |
| Arylidene aminothiazolylethanones (related heterocyclic system) | Acetylcholinesterase (AChE) | Selective AChE inhibitor | IC₅₀ = 1.78 µM | mdpi.com |
Protein Binding Investigations (e.g., Human Serum Albumin): Affinity and Stoichiometry
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a primary carrier for numerous endogenous and exogenous compounds, including many drugs. The binding of a compound to HSA is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion. Given the hydrophobic nature of the polycyclic aromatic core, 3,8,12-trimethylbenzo[a]acridine is expected to bind to HSA.
Studies on acridine N-acylhydrazone derivatives have provided detailed insights into this interaction. Fluorescence quenching experiments revealed that these derivatives bind to HSA spontaneously, as indicated by negative Gibbs free energy (ΔG) values. nih.gov The binding process was characterized as a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the acridine derivative and HSA. nih.gov Thermodynamic analysis showed that the binding is primarily driven by hydrogen bonding and van der Waals forces. nih.gov
Competition experiments using site-specific markers can elucidate the binding location on HSA. For the acridine N-acylhydrazone derivatives, the presence of warfarin, a marker for Sudlow site I, reduced the binding constant, suggesting that these compounds bind to this specific site on the albumin molecule. nih.gov
Research on other polycyclic aromatic hydrocarbons (PAHs) further supports the strong interaction with albumin. For benz(a)anthracene, a related PAH, studies with bovine serum albumin identified two binding sites with a binding constant (K) of 0.17 x 10⁴ M⁻¹. nih.gov
| Compound Type | Binding Mechanism | Binding Site | Thermodynamic Parameters (Example) | Reference |
|---|---|---|---|---|
| Acridine N-acylhydrazone derivatives | Static quenching; Spontaneous interaction | Sudlow site I | ΔG < 0; ΔH < 0; ΔS < 0 (indicating H-bonds and van der Waals forces) | nih.gov |
| Benz(a)anthracene (related PAH) | Not specified | 2 binding sites on bovine serum albumin | Binding Constant (K) = 0.17 x 10⁴ M⁻¹ | nih.gov |
Photo-Physical and Photo-Biological Interactions in Model Systems
Acridine derivatives are chromophores that absorb UV and visible light, a property that can lead to photo-physical and photo-biological effects. Upon absorption of light, the molecule is promoted to an excited state, from which it can decay through various pathways, including fluorescence or by undergoing intersystem crossing to a longer-lived triplet state.
Some acridine-based drugs, such as certain antimalarials, possess very low fluorescence quantum yields. tmu.edu.tw Laser flash photolysis experiments have shown that upon irradiation, these molecules can undergo photoionization to form a radical cation. tmu.edu.tw This reactivity can lead to photodamage of biological molecules like proteins and lipids. tmu.edu.tw
Furthermore, acridine-based drugs that intercalate into DNA can participate in electron transfer reactions. nih.gov The acridine moiety can act as either an electron donor or an electron acceptor within the DNA double helix, potentially modulating long-range electron transfer reactions. nih.gov This process can lead to the generation of reactive oxygen species (ROS) and contribute to oxidative stress, which is a mechanism of cytotoxicity. nih.gov The specific chemical nature of the acridine derivative determines its redox potential and thus its role in these photo-induced electron transfer processes. While some derivatives are effective photosensitizers, others, such as certain sulfur heterocyclic acridines, have been noted for high fluorescence quantum yields, suggesting different applications.
Cellular Uptake and Subcellular Localization Studies in In Vitro Cell Line Models
The entry of a compound into a cell and its subsequent distribution within subcellular compartments are crucial for its biological activity. For benzo[a]acridine derivatives, this process is heavily influenced by their physicochemical properties, particularly their lipophilicity.
Studies on the highly lipophilic benzo(a)pyrene, a structurally related PAH, show that its cellular uptake is a rapid process that does not rely on endocytosis. nih.gov Instead, it occurs via spontaneous transfer from delivery vehicles (like lipoproteins) and subsequent partitioning into the lipid components of the cell, particularly the plasma membrane. nih.gov
However, the uptake mechanism can be significantly altered by the addition of different functional groups. For instance, studies on platinum-acridine hybrid agents suggest that their efficient cellular uptake into non-small cell lung cancer cell lines is mediated by an active transport mechanism, which is dependent on the specific nature of the non-leaving group attached to the platinum.
Once inside the cell, the localization of these compounds varies. A water-soluble boronated acridine derivative was found to be internalized in tumor cells and distributed mainly in the cytoplasm, where it had a long retention time. nih.gov In contrast, other acridone derivatives have been observed to co-localize within the nucleus of pancreatic cancer cells, which is consistent with their proposed mechanism of targeting nucleic acid structures like G-quadruplexes. nih.gov This indicates that while the hydrophobic core may drive initial membrane association, specific substituents ultimately guide the compound's subcellular destination and biological target engagement.
Applications of 3,8,12 Trimethylbenzo a Acridine in Advanced Materials Science and Technology
Design and Application as Fluorescent Probes and Chemosensors
The inherent fluorescence of the acridine (B1665455) nucleus makes it a prime candidate for the development of fluorescent probes and chemosensors. The sensitivity of the emission properties of acridine derivatives to their local environment, such as polarity and pH, forms the basis of their sensing capabilities. For instance, benzo[a]acridinylmethyl esters have been demonstrated to function as pH-sensitive fluorescent probes. It is conceivable that 3,8,12-trimethylbenzo[a]acridine could be functionalized to create highly sensitive and selective chemosensors. The methyl groups may enhance the photoluminescence quantum yield and provide steric hindrance that can be exploited in the design of specific binding pockets for analytes.
Furthermore, acridine-based complexes have been successfully employed as fluorescent sensors for metal cations and amino acid anions in aqueous solutions. These sensors often operate on a photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) mechanism. A hypothetical sensor based on this compound could be designed with a receptor unit that, upon binding to a target analyte, modulates the electronic properties of the benzo[a]acridine fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. The electron-donating nature of the methyl groups could also play a role in fine-tuning the energetics of the frontier molecular orbitals, thereby influencing the sensitivity and selectivity of the sensor.
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The field of organic light-emitting diodes (OLEDs) represents one of the most promising areas of application for this compound. Acridine derivatives are well-established as robust, high-triplet-energy host materials and efficient emitters in OLEDs. The incorporation of a 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) moiety, a structure closely related to the subject compound, into chromophores has led to the development of deep-blue OLEDs with high color purity and low efficiency roll-off. rsc.org
These DMBA-based emitters, when doped into a suitable host, have exhibited electroluminescence peaks in the deep-blue region (≤ 434 nm) with narrow full width at half maximum (FWHMs) of ≤ 45 nm, which is crucial for achieving the Rec. 2020 standard for ultra-high-definition displays. rsc.org One such device achieved a maximum external quantum efficiency (EQE) of 5.17%. rsc.org The trimethyl substitution on the benzo[a]acridine core is expected to enhance the performance of such devices by improving solubility for solution-based processing and preventing aggregation-caused quenching in the solid state.
Moreover, acridine-pyrimidine based host materials have been developed for blue thermally activated delayed fluorescence (TADF) OLEDs, achieving high triplet energies of up to 3.07 eV. rsc.org A sky-blue TADF OLED using such a host demonstrated a maximum EQE of 13.6% with minimal efficiency roll-off. rsc.org Dimethyl acridine derivatives have also proven to be excellent hole-transporting materials in phosphorescent OLEDs, with one device exhibiting an impressive EQE of 21.59%. mdpi.comnih.gov These findings strongly suggest that this compound could function effectively as either a host, an emitter, or a charge-transporting material in high-performance OLEDs.
| Compound/Device Type | Emission Peak (nm) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| NAPPI (DMBA-based) | 434 | 5.17 | (0.155, 0.055) | rsc.org |
| 1MPA (Acridine-pyrimidine host) | 491 | 13.6 | (0.16, 0.18) | rsc.org |
| TPA-2ACR (Acridine HTL) | - | 21.59 | - | mdpi.comnih.gov |
Table 1: Performance of OLEDs based on analogous acridine compounds.
Potential as Photo-Switches and Components in Molecular Machines
The development of molecular-level devices that can be controlled by external stimuli, such as light, is a frontier in nanotechnology. The photochemical reactivity of the acridine core suggests that this compound could be a viable component for photo-switches and molecular machines. Photochemical reactions, such as [4+4] cycloadditions, are known to occur in acridine derivatives upon irradiation with UV light, leading to significant changes in their structure and electronic properties. This reversible transformation between two stable states can be harnessed for data storage or as a switching mechanism in a molecular machine.
While specific studies on the photochemical switching of this compound are not yet available, the principles of its operation can be inferred from related systems. The introduction of the trimethyl groups could influence the kinetics and quantum yield of the photochemical reaction, as well as the thermal stability of the resulting isomers. By attaching this photo-responsive unit to other molecular components, it would be possible to control their relative positions or conformations with light, thereby creating a light-driven molecular motor or actuator. The direct photochemical synthesis of substituted benzo[b]fluorenes from alkynylated chalcones showcases the potential of light-induced transformations in creating complex aromatic structures. nih.gov
Role in Supramolecular Chemistry and Self-Assembly Processes for Functional Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the fabrication of functional materials. The planar and aromatic nature of the benzo[a]acridine scaffold makes it an ideal building block for self-assembly processes driven by π-π stacking and hydrogen bonding interactions. The trimethyl substituents on this compound would play a crucial role in directing these interactions, influencing the geometry and stability of the resulting supramolecular architectures.
For example, acridine-based macrocycles have been shown to self-assemble into well-defined structures in the solid state. nih.gov These assemblies can exhibit unique properties, such as the ability to act as sensors or to form channels for ion transport. By carefully designing the structure of this compound derivatives, it may be possible to program their self-assembly into nanotubes, nanofibers, or other complex nanostructures with tailored functions. The interplay between the attractive π-π interactions of the aromatic core and the steric hindrance provided by the methyl groups could lead to novel and predictable packing motifs.
Exploration as Ligands or Organocatalysts in Chemical Synthesis
The nitrogen atom in the acridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows benzo[a]acridine derivatives to act as ligands in coordination chemistry, forming complexes with a variety of metals. These metal complexes can, in turn, be used as catalysts in a wide range of chemical transformations. An acridine-derived ruthenium complex, for instance, has been shown to be an effective catalyst for the selective N-mono-methylation of anilines. researchgate.net
Furthermore, the acridine scaffold itself can act as an organocatalyst. Acridine-based photocatalysts have been developed for a variety of decarboxylative processes. researchgate.net The electron-rich nature of this compound, enhanced by the electron-donating methyl groups, could make it a more effective organocatalyst in certain reactions. The development of a cobalt-on-carbon catalyst for the high-yield, rapid, and green synthesis of acridine derivatives underscores the importance of this class of compounds in catalysis. rsc.org The potential for this compound to act as a ligand or a direct organocatalyst opens up a vast area for future research in synthetic chemistry.
Emerging Research Frontiers and Future Directions for 3,8,12 Trimethylbenzo a Acridine
Synergistic Integration with Nanomaterials for Enhanced Functionalities
The convergence of nanotechnology and organic chemistry offers exciting prospects for creating hybrid materials with unprecedented capabilities. The planar, aromatic structure of 3,8,12-trimethylbenzo[a]acridine makes it an ideal candidate for non-covalent interactions, such as π-π stacking, with various nanomaterials.
Future research is anticipated to focus on the development of nanocomposites where this compound is adsorbed onto or encapsulated within nanoparticles. For instance, loading this compound onto gold or silver nanoparticles could lead to enhanced photophysical properties, such as surface-enhanced Raman scattering (SERS) or metal-enhanced fluorescence. These hybrid systems could find applications in highly sensitive analytical techniques.
Furthermore, the integration of this compound with semiconductor quantum dots could result in novel fluorescent probes with tunable emission wavelengths. The benzo[a]acridine moiety can act as an energy transfer donor or acceptor, leading to the development of ratiometric sensors for various analytes. The exploration of these synergistic effects is a key area for future investigation.
Development of Advanced Imaging and Detection Methodologies
The intrinsic fluorescence of many acridine (B1665455) derivatives provides a strong foundation for their use in bioimaging. nih.gov For this compound, research is moving towards the design of sophisticated probes for cellular and subcellular imaging. The methyl substituents can enhance the lipophilicity of the molecule, potentially facilitating its passage across cell membranes.
A significant research direction is the development of "smart" probes that exhibit a change in their fluorescence properties in response to specific biological stimuli, such as pH, enzyme activity, or the presence of reactive oxygen species (ROS). nih.gov For example, derivatization of the this compound scaffold with specific recognition motifs could lead to targeted imaging of organelles or disease biomarkers.
Advanced microscopy techniques, such as two-photon microscopy and fluorescence lifetime imaging microscopy (FLIM), are expected to be employed to study the intracellular behavior of this compound-based probes. These methods offer deeper tissue penetration and can provide information about the local microenvironment of the probe.
Innovations in Sustainable Synthesis and Biocatalytic Approaches
The traditional synthesis of polycyclic aromatic compounds often involves harsh reaction conditions and the use of hazardous reagents. A major frontier in the chemistry of this compound is the development of more sustainable and efficient synthetic routes.
Biocatalysis represents another innovative approach. The use of enzymes, either isolated or in whole-cell systems, to perform key synthetic transformations could offer a greener alternative to traditional chemical methods. For instance, enzymes could be employed for the selective oxidation or methylation of precursor molecules. While still in its early stages for complex aza-arenes, this area holds considerable promise for the future.
High-Throughput Screening and Combinatorial Chemistry for Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological or material properties is crucial for its rational design and application. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating this process.
Combinatorial approaches can be used to generate libraries of this compound derivatives with variations at different positions of the aromatic core. These libraries can then be rapidly screened for a desired activity, such as cytotoxicity against cancer cell lines or inhibitory effects on specific enzymes. researchgate.net The data generated from HTS can be used to build quantitative structure-activity relationship (QSAR) models, which can predict the activity of new, unsynthesized derivatives. researchgate.net
These computational models can help to identify key structural features responsible for the observed activity and guide the design of next-generation compounds with improved properties.
Exploration of Unconventional Reactivity and Novel Derivatization Pathways
Moving beyond established synthetic methods, researchers are beginning to explore the unconventional reactivity of the this compound scaffold. This includes investigating its behavior under photochemical, electrochemical, or mechanochemical conditions.
For example, photochemical reactions could be used to induce novel cyclization or rearrangement reactions, leading to the formation of unique molecular architectures. The nitrogen atom in the acridine ring can also be targeted for derivatization, such as N-oxidation or quaternization, to modulate the electronic properties and solubility of the compound.
Furthermore, the methyl groups themselves can serve as handles for further functionalization. For instance, radical-mediated reactions could be used to introduce other functional groups at these positions, providing access to a wider range of derivatives with diverse properties. The exploration of these novel derivatization pathways is essential for unlocking the full potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
